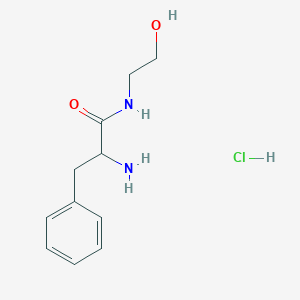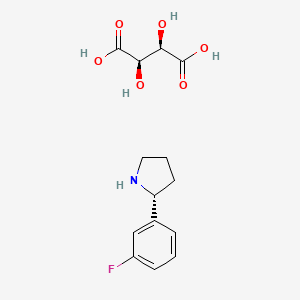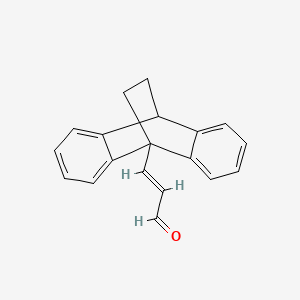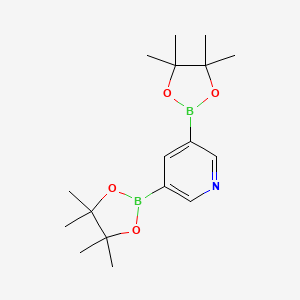
3,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
説明
“3,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound that is part of the boronic acids and derivatives family . It is also known as 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine .
Synthesis Analysis
The synthesis of this compound involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also involve hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Chemical Reactions Analysis
This compound can undergo Suzuki cross-coupling reactions and amination reactions . It can also couple with aryl iodides in the presence of a copper catalyst to form aryl boronates .科学的研究の応用
Organic Synthesis
In organic synthesis, this compound is utilized for its ability to participate in Suzuki-Miyaura cross-coupling reactions . This reaction is pivotal for forming carbon-carbon bonds, an essential step in synthesizing complex organic molecules. The compound’s boronate groups are reactive sites that couple with halogenated compounds in the presence of a palladium catalyst, leading to the formation of biaryl structures which are core components in many pharmaceuticals and organic materials.
Drug Development
The compound finds its application in drug development as a precursor for kinase modulators . Kinase modulators are crucial in the treatment of various diseases, including cancer, due to their role in regulating cell functions. The boronate esters in the compound can be transformed into more complex structures that interact with kinase enzymes, thereby influencing their activity.
Material Science
In material science, “3,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is used in the development of polymeric materials . The boronate groups can be incorporated into polymers to alter their properties, such as thermal stability and flame retardancy. This modification is significant in creating materials with specific characteristics required for high-performance applications.
Analytical Chemistry
This compound is instrumental in analytical chemistry for the preparation of ligands . Ligands that contain boronate esters are often used in chromatography and sensor technologies to detect various analytes. The specificity and sensitivity of these ligands can be tuned by modifying the boronate groups, enhancing the detection capabilities of analytical instruments.
Environmental Science
In environmental science, the compound’s derivatives are explored for their potential use in environmental remediation . Boron-containing compounds can bind to heavy metals and other pollutants, aiding in their removal from contaminated sites. Research is ongoing to develop efficient and cost-effective methods to mitigate environmental pollution using such compounds.
Crystallography
The boronate esters in the compound serve as crystallographic probes . They are used to study molecular structures through X-ray crystallography, providing insights into the arrangement of atoms within a molecule. This information is crucial for understanding the physical and chemical properties of substances.
Catalysis
In catalysis, the compound is used to synthesize catalysts . Catalysts derived from boronate esters are employed in various chemical reactions to increase their rate and selectivity. These catalysts are particularly useful in green chemistry applications where efficiency and sustainability are key concerns.
Biomedical Research
Lastly, in biomedical research, the compound is being investigated for its role in bioconjugation . Bioconjugation involves attaching biomolecules to other substances, such as drugs or imaging agents. The boronate groups in the compound can form stable linkages with biomolecules, which is valuable in developing targeted therapies and diagnostic tools.
将来の方向性
The future directions for this compound could involve its use in further organic synthesis reactions, given its potential for Suzuki cross-coupling reactions and amination reactions . Its use in the synthesis of enantioenriched secondary boronate esters, which undergo facile Suzuki-Miyaura coupling with minimal erosion of enantiopurity, has been reported .
特性
IUPAC Name |
3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27B2NO4/c1-14(2)15(3,4)22-18(21-14)12-9-13(11-20-10-12)19-23-16(5,6)17(7,8)24-19/h9-11H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLRGJDKNWXNRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)B3OC(C(O3)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27B2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10719898 | |
| Record name | 3,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10719898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
CAS RN |
1012085-50-5 | |
| Record name | 3,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10719898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2-Chloro-4-isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1440795.png)
![4-[4-(sec-Butyl)-2-chlorophenoxy]piperidine hydrochloride](/img/structure/B1440796.png)
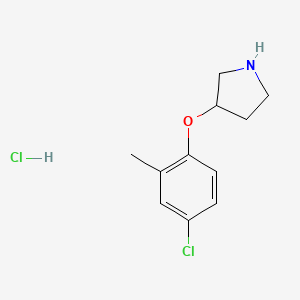
![3-[(2,4-Difluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1440798.png)
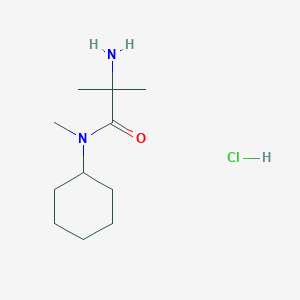
![Ethyl 4-(5-bromo-1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B1440800.png)
![4-[2-(3-Piperidinyl)ethyl]morpholine dihydrochloride](/img/structure/B1440803.png)

![1,2,4-Trimethyl-1,2,3,4-tetrahydro-benzo[4,5]-furo[3,2-c]pyridin-8-ylamine succinate](/img/structure/B1440806.png)


